10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one
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Overview
Description
10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
The synthesis of 10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves several steps. One common method includes the reaction of a suitable phenol derivative with a phosphorus trichloride compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Chemical Reactions Analysis
10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets. The hydroxyl and methyl groups in its structure allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
10-Hydroxy-1,3,4,8-tetramethyl-10H-10lambda~5~-phenoxaphosphinin-10-one can be compared with other similar compounds such as:
Phenoxaphosphin: A related compound with a similar phosphorus-containing structure but lacking the hydroxyl and methyl groups.
Phosphinoxide: Another related compound with a different arrangement of phosphorus and oxygen atoms.
Phosphoramide: A compound with a phosphorus-nitrogen bond instead of a phosphorus-oxygen bond. The unique combination of hydroxyl and methyl groups in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
54922-74-6 |
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Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
10-hydroxy-1,3,4,8-tetramethylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C16H17O3P/c1-9-5-6-13-14(7-9)20(17,18)16-11(3)8-10(2)12(4)15(16)19-13/h5-8H,1-4H3,(H,17,18) |
InChI Key |
KVWJIKDADUBQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=CC(=C3P2(=O)O)C)C)C |
Origin of Product |
United States |
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